(2-methylbut-3-yn-2-yl)benzene
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Overview
Description
(2-Methylbut-3-yn-2-yl)benzene, also known by its IUPAC name, is an organic compound with the molecular formula C11H12 and a molecular weight of 144.22 g/mol . This compound is characterized by a benzene ring substituted with a 2-methylbut-3-yn-2-yl group, making it a member of the alkylbenzene family.
Mechanism of Action
Target of Action
More research is needed to identify potential targets and their roles .
Mode of Action
It’s known that the compound contains a benzene ring, which can participate in aromatic interactions, and an alkyne group, which can undergo various chemical reactions . These properties could potentially influence its interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylbut-3-yn-2-yl)benzene typically involves the alkylation of benzene with a suitable alkyne precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-methylbut-3-yn-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(2-Methylbut-3-yn-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.
Reduction: Hydrogenation of the alkyne group using catalysts like palladium on carbon (Pd/C) can convert it to the corresponding alkane.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, room temperature or elevated temperatures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.
Scientific Research Applications
(2-Methylbut-3-yn-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(2-Methylbut-3-yn-2-yl)benzene: C11H12, MW 144.22 g/mol.
(2-Methylbut-3-yn-2-yl)toluene: Similar structure with a methyl group on the benzene ring.
(2-Methylbut-3-yn-2-yl)phenol: Similar structure with a hydroxyl group on the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its alkyne group provides reactivity that is not present in similar compounds with only alkyl or aryl substituents .
Properties
IUPAC Name |
2-methylbut-3-yn-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-4-11(2,3)10-8-6-5-7-9-10/h1,5-9H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLRPBYCTLRWGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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